Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2361678-04-6
VCID: VC7652866
InChI: InChI=1S/C8H8N2S.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H
SMILES: C1=CC2=C(C=C(S2)CN)N=C1.Cl.Cl
Molecular Formula: C8H10Cl2N2S
Molecular Weight: 237.14

Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride

CAS No.: 2361678-04-6

Cat. No.: VC7652866

Molecular Formula: C8H10Cl2N2S

Molecular Weight: 237.14

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride - 2361678-04-6

Specification

CAS No. 2361678-04-6
Molecular Formula C8H10Cl2N2S
Molecular Weight 237.14
IUPAC Name thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H8N2S.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H
Standard InChI Key QPUWMRZSHKWLTF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(S2)CN)N=C1.Cl.Cl

Introduction

Structural Analysis and Molecular Properties

The core structure of thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride consists of a thieno[3,2-b]pyridine scaffold—a bicyclic system where a thiophene ring (five-membered sulfur-containing ring) is fused to a pyridine ring (six-membered nitrogen-containing ring) at the 3,2-b positions . The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) is attached to the pyridine moiety at position 2, with two hydrochloric acid molecules forming a stable dihydrochloride salt via protonation of the amine group .

Key Structural Features

  • Fused Ring System: Enhances aromatic stability and electronic delocalization, influencing reactivity and binding affinity .

  • Aminomethyl Group: Provides a nucleophilic site for further functionalization (e.g., acylations, Schiff base formations) .

  • Dihydrochloride Salt: Improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride likely involves multi-step protocols analogous to those reported for related thienopyridines :

  • Core Ring Formation:

    • Condensation of a thiophene derivative (e.g., ethyl 3-aminothiophene-2-carboxylate) with a nitrile or carbonyl compound under acidic or basic conditions to form the thienopyridine core .

    • Example: HCl-catalyzed condensation of thiophene esters with isonicotinonitrile yields pyrimidinone intermediates .

  • Functionalization at Position 2:

    • Introduction of the aminomethyl group via nucleophilic substitution or reductive amination. For instance, chlorination followed by displacement with ammonia or a protected amine .

  • Salt Formation:

    • Treatment of the free base with hydrochloric acid to precipitate the dihydrochloride salt .

Reaction Mechanisms

  • Vilsmeier-Haack Chlorination: Used in intermediate steps to introduce chloro groups, facilitating subsequent substitutions .

  • Buchwald-Hartwig Amination: Potential method for introducing the aminomethyl group via palladium-catalyzed coupling .

Physicochemical Properties

While direct data for thieno[3,2-b]pyridin-2-ylmethanamine dihydrochloride is limited, inferences are drawn from structurally similar compounds :

PropertyValue/DescriptionSource Analogue
SolubilityHigh in polar solvents (water, DMSO)Thieno[2,3-b]pyridin-2-amine HCl
Melting Point~200–250°C (decomposition)Thieno[3,2-b]pyridine sulfonamide
LogP~1.5–2.5 (moderate lipophilicity)Thieno[2,3-d]pyrimidines
pKa~8.5–9.5 (amine protonation)Piperazine derivatives

Pharmacological and Industrial Applications

Drug Intermediate

Thienopyridines are pivotal in medicinal chemistry due to their bioisosteric resemblance to purines and pyrimidines. The target compound’s aminomethyl group positions it as a versatile intermediate for:

  • Kinase Inhibitors: Analogous to tricyclic thieno[2,3-d]pyrimidines targeting atypical protein kinase C (aPKC) .

  • Antiplatelet Agents: Structural similarity to clopidogrel, a thienopyridine-class antiplatelet drug .

Material Science Applications

  • Coordination Chemistry: The amine group can act as a ligand for metal complexes, potentially useful in catalysis or materials synthesis .

Future Research Directions

  • Biological Screening: Evaluate activity against kinase targets (e.g., PKCι/ζ) to assess therapeutic potential .

  • Derivatization Studies: Explore acylated or alkylated derivatives to modulate pharmacokinetic profiles .

  • Crystallographic Analysis: Resolve X-ray structures to guide structure-based drug design .

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